2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is responsible for activating NEDD8, which is a protein that regulates the activity of other proteins by attaching to them. MLN4924 has been found to have potential as an anti-cancer agent, as it inhibits the activity of several proteins that are important for cancer cell survival and growth.
Mechanism of Action
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide works by inhibiting the activity of NAE, which prevents the activation of NEDD8. This leads to the inhibition of several proteins that are important for cancer cell survival and growth, including cullin-RING ligases (CRLs) and DNA damage response proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models of cancer. It has also been found to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger protein inhibitors. However, one limitation is that it can be difficult to determine the optimal dose and treatment schedule, as 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been found to have different effects depending on the cancer cell type and context.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, as it has been found to have synergistic effects with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide treatment. Additionally, there is ongoing research on the use of 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in combination with immunotherapy, as it has been found to enhance the anti-tumor immune response.
Scientific Research Applications
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth and survival of cancer cells in vitro and in vivo, and has been shown to have synergistic effects with other anti-cancer agents.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-morpholin-4-ylphenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c20-14-5-7-15(8-6-14)26-13-18(24)22-19(27)21-16-3-1-2-4-17(16)23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAREPXRKFJASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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